molecular formula C8H11NO2 B13798713 2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile

2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile

Katalognummer: B13798713
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: LZHYKNRFDBBMMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxy and methoxy groups, as well as an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a nitrile compound in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 2-(3-Oxo-2-methoxycyclopent-2-en-1-yl)acetonitrile.

    Reduction: 2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)ethylamine.

    Substitution: 2-(3-Hydroxy-2-substituted-cyclopent-2-en-1-yl)acetonitrile.

Wissenschaftliche Forschungsanwendungen

2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the nitrile group can participate in nucleophilic addition reactions, modifying the function of enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Hydroxy-3-methyl-2-cyclopenten-1-one
  • 2-Hydroxy-3-methoxy-2-cyclopenten-1-one
  • 2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)ethanol

Uniqueness

2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile is unique due to the presence of both hydroxy and methoxy groups on the cyclopentene ring, along with the acetonitrile group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

2-(3-hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile

InChI

InChI=1S/C8H11NO2/c1-11-8-6(4-5-9)2-3-7(8)10/h6,10H,2-4H2,1H3

InChI-Schlüssel

LZHYKNRFDBBMMY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(CCC1CC#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.